An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-(4-methylphenyl)propanamide
An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-(4-methylphenyl)propanamide
Introduction
N-aryl α-haloamides represent a class of organic compounds of significant interest in synthetic and medicinal chemistry. Their dual functionality, comprising a reactive carbon-bromine bond alpha to an amide carbonyl group, renders them versatile synthons for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties of a specific member of this class, 2-bromo-N-(4-methylphenyl)propanamide. Due to the limited availability of specific experimental data for this exact molecule, this guide will leverage data from closely related analogues, particularly its chloro-counterpart, 2-chloro-N-(4-methylphenyl)propanamide, to provide a robust and scientifically grounded understanding of its synthesis, reactivity, and spectroscopic characteristics. The insights provided herein are intended for researchers, scientists, and professionals in drug development who are interested in the application of such intermediates.
I. Synthesis of 2-bromo-N-(4-methylphenyl)propanamide
The synthesis of N-aryl α-haloamides is typically achieved through the acylation of an aniline derivative with an appropriate α-halo acyl halide. A reliable and high-yielding method for the synthesis of the chloro-analogue, 2-chloro-N-(p-tolyl)propanamide, has been reported and can be readily adapted for the preparation of 2-bromo-N-(4-methylphenyl)propanamide.[1][2] This biphasic approach, known as the Schotten-Baumann reaction, allows for the efficient capture of the hydrogen halide byproduct by an aqueous base, preventing side reactions with the starting aniline.
Experimental Protocol: Biphasic Acylation
This protocol is adapted from the synthesis of 2-chloro-N-(p-tolyl)propanamide.[1][2]
Materials:
-
p-toluidine (4-methylaniline)
-
2-bromopropionyl bromide (or 2-bromopropionyl chloride)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Cyclohexane
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a biphasic suspension of p-toluidine (1.0 equivalent) in toluene and an aqueous solution of sodium hydroxide (3.0 equivalents).
-
Cool the vigorously stirred suspension to 0 °C using an ice bath.
-
Prepare a solution of 2-bromopropionyl bromide (1.2 equivalents) in toluene.
-
Add the 2-bromopropionyl bromide solution dropwise to the cooled suspension with continued vigorous stirring. Caution: The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic phase.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
-
The resulting solid can be purified by washing with cold cyclohexane or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure 2-bromo-N-(4-methylphenyl)propanamide.
Causality of Experimental Choices:
-
Biphasic System: The use of a toluene/water biphasic system is crucial. The p-toluidine and the acyl bromide are soluble in the organic phase where the reaction occurs. The sodium hydroxide in the aqueous phase acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the p-toluidine nucleophile.
-
Vigorous Stirring: This is essential to maximize the interfacial area between the two phases, facilitating the efficient transfer of HBr to the aqueous phase for neutralization.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimizes the potential for side reactions.
-
Excess Base: A stoichiometric excess of sodium hydroxide ensures complete neutralization of the HBr byproduct.
Synthesis Workflow Diagram
Caption: Biphasic synthesis workflow for 2-bromo-N-(4-methylphenyl)propanamide.
An alternative anhydrous method involves reacting p-toluidine with 2-bromopropionyl bromide in a dry aprotic solvent like tetrahydrofuran (THF) in the presence of a non-nucleophilic organic base such as triethylamine (TEA).[3] The TEA scavenges the HBr, forming triethylammonium bromide, which precipitates and can be removed by filtration.
II. Chemical and Physical Properties
Physical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | - |
| Molecular Weight | 242.11 g/mol | PubChem[4] |
| Appearance | Expected to be an off-white to light yellow solid | Analogy |
| XLogP3 | 2.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
III. Chemical Reactivity
The reactivity of 2-bromo-N-(4-methylphenyl)propanamide is dominated by the presence of the α-bromo group, which makes the α-carbon electrophilic and the α-proton acidic.
Nucleophilic Substitution
The α-carbon is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reaction typically proceeds via an SN2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon.[5] A wide range of nucleophiles can be employed, including amines, thiols, and alkoxides, making this a versatile method for introducing new functional groups.[6]
Caption: General SN2 reaction of an α-bromo amide.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-halo ketones and related compounds can undergo the Favorskii rearrangement to form carboxylic acid derivatives, often with ring contraction in cyclic systems.[7] While less common for amides than for ketones, under certain conditions, deprotonation at the α'-position (if available) or other base-mediated rearrangements could be possible.
Cross-Coupling Reactions
The carbon-bromine bond in α-bromo amides can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or cobalt-catalyzed couplings, to form carbon-carbon bonds.[8][9] This allows for the α-arylation or α-vinylation of the amide, providing access to more complex molecular architectures.
IV. Spectroscopic Characterization
The structural features of 2-bromo-N-(4-methylphenyl)propanamide give rise to a predictable spectroscopic signature. The following data is predicted based on the known spectra of 2-chloro-N-(p-tolyl)propanamide and general principles of spectroscopy.[1]
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Amide N-H | ~8.2 | Singlet (broad) | - | Deshielded proton on nitrogen, often broad due to quadrupole broadening and exchange. |
| Aromatic (ortho to NH) | ~7.4 | Doublet | ~8.2 | Aromatic protons deshielded by the amide group. |
| Aromatic (meta to NH) | ~7.1 | Doublet | ~8.2 | Aromatic protons shielded relative to the ortho protons. |
| Methine (α-carbon) | ~4.6 | Quartet | ~7.0 | Deshielded by both the adjacent bromine and carbonyl group. Split by the methyl protons. |
| Aromatic Methyl | ~2.3 | Singlet | - | Typical chemical shift for a methyl group on a benzene ring. |
| Propanamide Methyl | ~1.9 | Doublet | ~7.0 | Split by the methine proton. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~167 | Typical chemical shift for an amide carbonyl carbon. |
| Aromatic (C-NH) | ~135 | Quaternary aromatic carbon attached to nitrogen. |
| Aromatic (C-CH₃) | ~134 | Quaternary aromatic carbon attached to the methyl group. |
| Aromatic (CH) | ~129 | Aromatic methine carbons. |
| Aromatic (CH) | ~120 | Aromatic methine carbons. |
| Methine (α-carbon) | ~55 | Aliphatic carbon attached to bromine. |
| Propanamide Methyl | ~22 | Aliphatic methyl carbon. |
| Aromatic Methyl | ~21 | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
Amide I Band (C=O stretch): A strong, sharp absorption band around 1660-1680 cm⁻¹.
-
Amide II Band (N-H bend and C-N stretch): A significant peak around 1530-1550 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): Expect a pair of peaks of nearly equal intensity at m/z 241 and 243, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation Patterns:
-
Loss of Br• to give an ion at m/z 162.
-
Cleavage of the C-C bond alpha to the carbonyl, leading to fragments such as [CH₃CHCO]⁺ and [NH(p-tolyl)]⁺.
-
The base peak is likely to be the fragment resulting from McLafferty rearrangement if sterically feasible, or other stable carbocations.
-
V. Potential Applications
While specific applications for 2-bromo-N-(4-methylphenyl)propanamide are not extensively documented, its structural motifs are found in molecules with important applications in materials science and medicinal chemistry.
Polymer Chemistry
Structurally similar α-halo amides serve as effective initiators for Atom Transfer Radical Polymerization (ATRP).[3][10] The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Medicinal Chemistry and Drug Development
The N-aryl amide linkage is a common feature in many biologically active compounds and pharmaceuticals.[11] Furthermore, α-halo amides are valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds and α-substituted amides, which are classes of compounds with a broad range of therapeutic applications.[6] The ability to easily displace the bromo group with various nucleophiles allows for the generation of diverse chemical libraries for drug discovery screening.
VI. Safety and Handling
As with all α-halo carbonyl compounds, 2-bromo-N-(4-methylphenyl)propanamide should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
2-bromo-N-(4-methylphenyl)propanamide is a versatile chemical intermediate with significant potential in synthetic organic chemistry. Its synthesis is readily achievable through established methods, and its reactivity is well-understood, primarily involving nucleophilic substitution at the α-carbon. While specific experimental data for this compound is sparse, a comprehensive understanding of its chemical properties can be confidently inferred from closely related analogues. This guide provides a foundational understanding for researchers looking to utilize this and similar N-aryl α-haloamides in their synthetic endeavors, from polymer science to the development of novel therapeutics.
References
-
Power, M. et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1665–1668. [Link]
-
Moreno-Fuquen, R. et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
-
Fantinati, A. et al. (2020). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 26(1), 79-96. [Link]
-
PubChem. N-(2-bromo-4-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]
-
Beilstein Journals. (2014). Supplementary Information for: A mild and efficient method for the regioselective synthesis of bromophenols using N-bromosuccinimide in the presence of ammonium acetate. [Link]
-
NIST. Propanamide, 2-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]
-
Ghorai, M. K. et al. (2014). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 16(24), 6212–6215. [Link]
-
ResearchGate. (2015). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. [Link]
-
ResearchGate. (2022). Applications in the synthesis of drugs. [Link]
-
Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
-
Hartl, H. et al. (2002). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molbank, 2002(3), M283. [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]
-
Fiveable. Alpha-Brominated Amide Definition. [Link]
-
PubMed. 2-Bromo-2-methyl-N-p-tolyl-propanamide. [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. [Link]
-
Fantinati, A. et al. (2020). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 26(1), 79-96. [Link]
-
ResearchGate. (2014). Squaryl molecular metaphors - application to rational drug design and imaging agents. [Link]
-
Moreno-Fuquen, R. et al. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]
-
ResearchGate. (2020). Selected drugs with N-aryl sulfonamide structure motif. [Link]
-
Org. Chem. Front. (2019). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
PubChem. 2-Bromo-4-methylphenol. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. mass spectrum of propanamide. [Link]
-
Kumar, A. et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21557–21575. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
Sources
- 1. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
